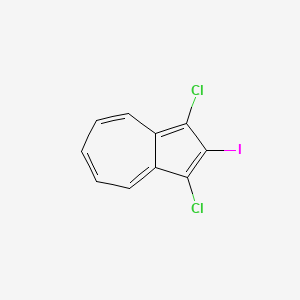

Azulene, 1,3-dichloro-2-iodo-

Description

Contextual Background of Azulene (B44059) Chemistry

Azulene is a fascinating non-benzenoid aromatic hydrocarbon with the chemical formula C₁₀H₈, making it an isomer of naphthalene (B1677914). wikipedia.org Unlike the colorless naphthalene, azulene is characterized by a striking deep blue color. wikipedia.org Its unique properties have garnered significant interest in the field of organic chemistry. wikipedia.orgnih.gov

Azulene is classified as a non-alternant aromatic hydrocarbon, which distinguishes it from more common aromatic compounds like benzene (B151609) and naphthalene that are alternant hydrocarbons. beilstein-journals.orgaps.org This classification arises from its fused five- and seven-membered ring structure. wikipedia.org The key structural peculiarity of non-alternant hydrocarbons like azulene is the presence of odd-membered rings, which leads to a non-uniform distribution of electron density. beilstein-journals.orgaps.org This contrasts with alternant hydrocarbons where carbon atoms can be divided into two sets, with atoms of one set only being bonded to atoms of the other set. This structural difference has profound implications for the molecule's electronic properties and reactivity. researchgate.netarxiv.org

Azulene exhibits aromaticity, as it possesses a cyclic, planar structure with a continuous system of 10 π-electrons, conforming to Hückel's rule (4n+2 π-electrons, where n=2). wikipedia.orgaskfilo.com However, its aromatic stabilization energy is about half that of its isomer, naphthalene. wikipedia.org

A significant feature of azulene's electronic structure is its considerable dipole moment of 1.08 D, whereas naphthalene's dipole moment is zero. wikipedia.org This polarity is explained by considering azulene as a fusion of an electron-rich cyclopentadienyl (B1206354) anion (a 6π-electron system) and an electron-deficient tropylium (B1234903) cation (also a 6π-electron system). wikipedia.org This charge separation, with the five-membered ring being nucleophilic and the seven-membered ring being electrophilic, is a direct consequence of its non-alternant nature. wikipedia.orgarxiv.org This inherent polarization dictates the regioselectivity of chemical reactions, with electrophilic substitutions preferentially occurring at the 1 and 3 positions of the five-membered ring. mdpi.comresearchgate.net The introduction of substituents, such as halogens, further modulates this electronic landscape, influencing the properties and reactivity of the resulting derivatives. vulcanchem.com

Non-Alternant Aromatic Hydrocarbons and Structural Peculiarities

Significance of Halogenated Azulenes in Synthetic Chemistry

Halogenated azulenes are crucial intermediates in synthetic organic chemistry. mdpi.com The introduction of halogen atoms at specific positions on the azulene core provides reactive handles for further functionalization. mdpi.com These halogenated derivatives can participate in a variety of cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the construction of more complex azulene-based structures. researchgate.netmdpi.comnii.ac.jp The stability of halogenated azulenes, particularly at the 2-position, makes them valuable for these synthetic transformations. mdpi.com The ability to selectively introduce different halogens at various positions allows for precise control over the synthesis of targeted azulene derivatives with tailored electronic and optical properties. vulcanchem.com

Overview of 1,3-Dichloro-2-iodoazulene in Modern Chemical Research

Azulene, 1,3-dichloro-2-iodo- is a specific tri-halogenated azulene derivative. Its structure features chlorine atoms at the electron-rich 1 and 3 positions and an iodine atom at the 2-position of the azulene nucleus. vulcanchem.com This compound is of particular interest in modern chemical research as a versatile building block. The presence of three halogen atoms with differing reactivities (the C-I bond being more reactive than the C-Cl bonds in certain reactions) allows for sequential and selective functionalization. For instance, the iodine at the 2-position can undergo iodine-lithium or iodine-magnesium exchange reactions, generating organometallic azulene species that can then react with various electrophiles to introduce new substituents at the 2-position. researchgate.netthieme-connect.de This strategic placement of halogens makes 1,3-dichloro-2-iodoazulene a valuable precursor for the synthesis of complex, polysubstituted azulenes for applications in materials science and medicinal chemistry. mdpi.comhelsinki.fi

Chemical and Physical Properties of Azulene, 1,3-dichloro-2-iodo-

| Property | Value |

| Molecular Formula | C₁₀H₅Cl₂I |

| Molecular Weight | 327.92 g/mol |

| CAS Number | 518033-85-7 |

Table 1: Basic chemical properties of Azulene, 1,3-dichloro-2-iodo-. vulcanchem.comchemsrc.com

Synthesis of Azulene, 1,3-dichloro-2-iodo-

The synthesis of 1,3-dichloro-2-iodoazulene can be achieved through a multi-step process starting from azulene. A common strategy involves the initial dichlorination of the azulene core, followed by iodination.

A plausible synthetic route is the electrophilic chlorination of azulene at the highly reactive 1 and 3 positions using a chlorinating agent like N-chlorosuccinimide (NCS). vulcanchem.com The resulting 1,3-dichloroazulene can then undergo regioselective iodination at the 2-position. vulcanchem.com This subsequent iodination can be accomplished using N-iodosuccinimide (NIS). vulcanchem.com The electron-withdrawing nature of the chlorine atoms at positions 1 and 3 directs the electrophilic attack of the iodine to the now relatively more electron-rich 2-position. vulcanchem.com

Another approach involves the direct metalation of 1,3-dichloroazulene. The increased acidity of the hydrogen at the 2-position, due to the adjacent electron-withdrawing chlorine atoms, allows for its removal by a strong base. The resulting lithiated intermediate can then be reacted with an iodine source. mdpi.com

Research Findings on Azulene, 1,3-dichloro-2-iodo-

Research has highlighted the utility of 1,3-dichloro-2-iodoazulene as a key intermediate in the synthesis of more complex azulene derivatives. It has been shown to undergo iodine-lithium and iodine-magnesium exchange reactions, which effectively generates azulenyl-lithium and azulenyl-magnesium reagents. researchgate.netthieme-connect.de These organometallic species are powerful nucleophiles that can be used to introduce a wide variety of substituents at the 2-position of the azulene ring.

Furthermore, 1,3-dichloro-2-iodoazulene serves as a precursor for the preparation of 2-azulenyl zinc reagents. This is achieved by direct metalation with i-PrMgCl·LiCl followed by transmetalation with zinc chloride. mdpi.com These zinc reagents can then participate in Negishi cross-coupling reactions with various aryl or heteroaryl halides, enabling the synthesis of 2-aryl and 2-heteroaryl-1,3-dichloroazulenes. mdpi.com This methodology has been successfully employed to synthesize 2-(pyridyl) and 2-(pyrimidinyl) azulene derivatives. mdpi.comthieme-connect.com

Structure

3D Structure

Properties

CAS No. |

518033-85-7 |

|---|---|

Molecular Formula |

C10H5Cl2I |

Molecular Weight |

322.95 g/mol |

IUPAC Name |

1,3-dichloro-2-iodoazulene |

InChI |

InChI=1S/C10H5Cl2I/c11-8-6-4-2-1-3-5-7(6)9(12)10(8)13/h1-5H |

InChI Key |

BCZBQQCNRZVANG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C(C(=C2Cl)I)Cl)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dichloro 2 Iodoazulene and Its Precursors

Strategies for Halogenation of the Azulene (B44059) Ring System

Halogenated azulenes are crucial intermediates in organometallic chemistry, often serving as precursors for more complex structures through cross-coupling reactions. mdpi.comacs.org However, the introduction of halogens onto the azulene skeleton must be carefully controlled to achieve the desired regioselectivity.

The five-membered ring of the azulene system possesses a high electron density, rendering it highly susceptible to electrophilic attack. osti.govmdpi.com Consequently, electrophilic substitution reactions, including halogenation, occur preferentially at the C1 and C3 positions. researchgate.netacs.orgnih.gov This intrinsic reactivity presents a significant challenge for direct halogenation, as the reaction is often difficult to stop at a monosubstituted stage and typically yields a mixture of 1-halo- and 1,3-dihaloazulenes. mdpi.com

The high sensitivity of azulene compounds to halogenating agents further complicates direct halogenation processes. mdpi.com To mitigate uncontrolled reactions, milder halogenating reagents such as N-halosuccinimides (NXS) are frequently employed. mdpi.com However, even with these reagents, achieving selectivity, especially at positions other than C1 and C3, remains a formidable challenge. The introduction of substituents at the less reactive 2-position is particularly difficult via direct electrophilic substitution due to the lower electron density at this site compared to the 1- and 3-positions. osti.govmdpi.com These limitations necessitate the development of alternative, multi-step strategies to access specifically functionalized azulenes like 2-haloazulene derivatives. researchgate.net

Given the challenges of direct electrophilic substitution at the 2-position, indirect methods are paramount for synthesizing 2-haloazulenes. These compounds are valuable building blocks for creating extended π-electron systems through various cross-coupling reactions. researchgate.netacs.orgresearchgate.net

A highly effective and convenient method for the synthesis of 2-iodoazulenes involves a two-step sequence starting from the parent azulene. acs.orgnih.gov The first step is an iridium-catalyzed C-H borylation of azulene, which selectively introduces a boronic acid pinacol (B44631) ester group at the 2-position. acs.orgnih.govyamaguchi-u.ac.jp

The resulting azulen-2-ylboronic acid pinacol ester then undergoes an efficient iododeboronation reaction. acs.orgnih.gov Treatment with a stoichiometric amount of copper(I) iodide (CuI) facilitates the replacement of the boronate group with an iodine atom, yielding 2-iodoazulene (B3051789). acs.orgnih.govjst.go.jp This methodology has been successfully applied to various analogous azulenes. acs.org Notably, the use of N-iodosuccinimide was avoided in this strategy as it is known to iodinate the more reactive 1,3-positions. acs.org

| Entry | Halogenating Agent | Product | Yield (%) |

|---|---|---|---|

| 1 | CuI | 2-Iodoazulene | 89 |

| 2 | CuBr | 2-Bromoazulene | 72 |

| 3 | CuCl | 2-Chloroazulene | 58 |

Once synthesized, 2-halogenated azulenes serve as versatile precursors for a variety of 2-substituted azulenes. mdpi.comresearchgate.net Their utility is particularly evident in palladium-catalyzed cross-coupling reactions, such as the Sonogashira-Hagihara reaction, which couples terminal alkynes with organic halides. scispace.com For instance, 2-iodoazulene can be reacted with 1,3-diethynylazulene to produce 1,3-bis(2-azulenylethynyl)azulene in high yield. scispace.com The high reactivity of 2-haloazulenes in these coupling reactions is a key advantage for the construction of complex azulene-containing molecular architectures. scispace.com

Introduction of Halogen Functionality at the 2-Position

Iododeboronation of Azulen-2-ylboronic Acid Pinacol Esters

Synthesis of 1,3-Dihaloazulenes as Precursors

As established, the 1- and 3-positions of azulene are the most reactive sites for electrophilic halogenation. This property can be exploited to synthesize 1,3-dihaloazulenes, which are themselves critical starting materials for preparing more elaborately substituted azulenes. researchgate.net Blocking the 1- and 3-positions with halogens directs subsequent functionalization to other positions on the azulene ring system. mdpi.com

Conversion Strategies to 1,3-Dichloro-2-iodoazulene

The direct conversion of pre-functionalized azulenes into the title compound is a key strategy, primarily revolving around halogen-metal exchange reactions.

Iodine-Lithium and -Magnesium Exchange Reactions

A pivotal method for the generation of reactive intermediates from 1,3-dichloro-2-iodoazulene involves halogen-metal exchange. Research has demonstrated that 1,3-dichloro-2-iodoazulene can undergo both iodine-lithium and iodine-magnesium exchange reactions. researchgate.netthieme-connect.de This process selectively replaces the iodine atom at the 2-position with a metal, creating a highly reactive organometallic species.

The reaction typically involves treating the 1,3-dichloro-2-iodoazulene with an organolithium reagent (like n-butyllithium) or an organomagnesium reagent. researchgate.net The resulting 2-azulenyl-lithium or 2-azulenyl-magnesium species is a versatile intermediate that can be reacted with various electrophiles to introduce new substituents at the 2-position, though for the purpose of synthesis, this represents a reverse of the final iodination step. However, understanding this reactivity is crucial as it highlights the stability and accessibility of the 2-metallo-1,3-dichloroazulene intermediate, which would be the immediate precursor to the target molecule via iodination.

Table 1: Halogen-Metal Exchange Reactions of 1,3-Dichloro-2-iodoazulene

| Starting Material | Reagent | Intermediate Product |

| 1,3-Dichloro-2-iodoazulene | Organolithium (R-Li) | 1,3-Dichloro-2-lithioazulene |

| 1,3-Dichloro-2-iodoazulene | Organomagnesium (R-MgX) | 1,3-Dichloro-2-(halomagnesio)azulene |

Other Directed Metalation or Exchange Pathways

Directed ortho metalation (DoM) is a powerful tool for regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org For the synthesis of 1,3-dichloro-2-iodoazulene, one could envision a pathway starting with 1,3-dichloroazulene.

While the chloro groups themselves are not strong DMGs, the inherent reactivity of the azulene nucleus, particularly at the 1 and 3 positions, often directs lithiation. However, to achieve specific metalation at the 2-position of 1,3-dichloroazulene, a different approach is necessary. Proton abstraction at the 2-position can lead to the formation of a 2-lithioazulene derivative. researchgate.netthieme-connect.de This lithiated intermediate can then be trapped with an iodine source, such as molecular iodine (I₂), to yield 1,3-dichloro-2-iodoazulene. This pathway relies on the relative acidity of the C-2 proton, which is enhanced by the adjacent electron-withdrawing chloro substituents.

Advanced Synthetic Routes and Methodological Innovations

More complex and efficient routes have been developed that either employ catalytic methods for key steps or build the azulene skeleton from the ground up.

Catalytic Approaches (e.g., Iridium-catalyzed borylation as a precursor step)

A highly effective modern approach for functionalizing azulenes involves transition metal-catalyzed C-H activation. nih.gov Iridium-catalyzed C-H borylation has emerged as a particularly powerful method for selectively introducing a boryl group onto aromatic systems. nih.govepa.gov For azulene, this reaction demonstrates high regioselectivity, favoring the introduction of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl (pinacolboryl) group at the 2-position. epa.govrsc.org

This catalytic step would begin with 1,3-dichloroazulene as the substrate. The iridium catalyst, in conjunction with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), would selectively activate the C-H bond at the 2-position to furnish 1,3-dichloroazulen-2-ylboronic acid pinacol ester. This borylated azulene is a stable and versatile intermediate.

Subsequent conversion of the boronic ester to the target iodo-compound can be achieved through an iododeboronation reaction. nih.gov Treatment with an iodine source, such as copper(I) iodide, effectively replaces the boronic ester group with an iodine atom, completing the synthesis of 1,3-dichloro-2-iodoazulene. nih.gov This two-step sequence—catalytic borylation followed by iododeboronation—offers a mild and highly regioselective route to the final product.

Table 2: Iridium-Catalyzed Borylation Pathway

| Step | Substrate | Key Reagents | Product |

| 1. C-H Borylation | 1,3-Dichloroazulene | Iridium Catalyst, B₂pin₂ | 1,3-Dichloroazulen-2-ylboronic acid pinacol ester |

| 2. Iododeboronation | 1,3-Dichloroazulen-2-ylboronic acid pinacol ester | Copper(I) iodide (CuI) | 1,3-Dichloro-2-iodoazulene |

Multi-step Syntheses from Readily Available Building Blocks

The construction of the substituted azulene core from acyclic or simpler cyclic precursors represents a fundamental approach in organic synthesis. Many methods for building the azulene skeleton rely on the reaction of tropone (B1200060) derivatives with reagents that provide the five-membered ring. nih.govresearchgate.net

A plausible multi-step synthesis for 1,3-dichloro-2-iodoazulene could start from 2-chlorotropone (B1584700). researchgate.net

Azulene Core Formation: Reaction of 2-chlorotropone with an active methylene (B1212753) compound like diethyl malonate in the presence of a base (e.g., sodium ethoxide) would form a 3-ethoxycarbonyl-2-hydroxyazulene derivative. researchgate.net

Functional Group Manipulation: The hydroxy and ester groups would then need to be removed. The hydroxy group at C-2 can be converted to a triflate and then reduced. nih.gov The ester group at C-1 can be removed via saponification and decarboxylation. This would yield the parent azulene.

Sequential Halogenation: The unsubstituted azulene would then undergo regioselective halogenation.

Chlorination: Electrophilic chlorination of azulene, for instance with N-chlorosuccinimide (NCS), typically occurs at the 1 and 3 positions, yielding 1,3-dichloroazulene.

Iodination: The subsequent introduction of iodine at the 2-position could be achieved via the lithiation/iodination or the catalytic borylation/iododeboronation pathways described previously.

This building-block approach, while potentially lengthy, offers great flexibility in introducing a wide variety of substitution patterns on the azulene framework. researchgate.net

Chemical Reactivity and Transformations of 1,3 Dichloro 2 Iodoazulene

Reactivity of the Iodine Substituent

The carbon-iodine bond at the 2-position of 1,3-dichloro-2-iodoazulene is the primary center of its reactivity. This is due to the lower bond strength of the C-I bond compared to the C-Cl bond, making it susceptible to a variety of chemical transformations.

1,3-Dichloro-2-iodoazulene serves as an effective precursor for the generation of highly reactive organometallic azulene (B44059) species. Through a process known as halogen-metal exchange, the iodine atom can be selectively replaced by a lithium or magnesium atom. This transformation yields 1,3-dichloro-2-azulenyl-lithium and 1,3-dichloro-2-azulenyl-magnesium, respectively. researchgate.netthieme-connect.com These organometallic reagents are powerful nucleophiles and strong bases, enabling the introduction of a wide array of substituents at the 2-position of the azulene skeleton. libretexts.orgvapourtec.comchadsprep.com

The formation of these organometallic intermediates is a crucial step for further functionalization. For instance, treatment of 1,3-dichloro-2-iodoazulene with an isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) leads to direct metalation, which can then be followed by transmetalation with other metals, such as zinc, to create tailored reagents for subsequent coupling reactions. mdpi.com

Table 1: Formation of Organometallic Reagents from 1,3-Dichloro-2-iodoazulene

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 1,3-Dichloro-2-iodoazulene | n-Butyllithium (n-BuLi) | 1,3-Dichloro-2-azulenyl-lithium | researchgate.netthieme-connect.com |

| 1,3-Dichloro-2-iodoazulene | Magnesium (Mg) | 1,3-Dichloro-2-azulenyl-magnesium | researchgate.netthieme-connect.com |

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds, often with high efficiency and selectivity. wikipedia.orgsigmaaldrich.com The reactive C-I bond in 1,3-dichloro-2-iodoazulene makes it an excellent substrate for various palladium-catalyzed and copper-catalyzed coupling reactions.

Palladium-catalyzed cross-coupling reactions have been extensively used to functionalize the azulene nucleus. The Sonogashira-Hagihara and Suzuki-Miyaura reactions are particularly prominent. sigmaaldrich.com

The Sonogashira-Hagihara reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium(0) complex, often in the presence of a copper(I) co-catalyst. libretexts.orgbeilstein-journals.orgresearchgate.net 1-Iodoazulene derivatives have been shown to react with terminal alkynes, such as trimethylsilylacetylene, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]), to yield the corresponding ethynylazulenes. This methodology provides a direct route to azulene-containing acetylenic structures.

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with a halide. fishersci.estcichemicals.com This reaction has been applied to haloazulenes to synthesize a variety of aryl- and heteroaryl-substituted azulenes. researchgate.netresearchgate.netnih.gov For example, 2-iodoazulene (B3051789) can be coupled with arylboronic acids under Suzuki-Miyaura conditions to produce 2-arylazulenes. researchgate.netresearchgate.net The reactivity of 1,3-dichloro-2-iodoazulene in these reactions allows for the selective formation of a new bond at the 2-position. A notable application involves the reaction of the zinc reagent derived from 1,3-dichloro-2-iodoazulene with heteroaryl bromides in a palladium-catalyzed process to afford 2-(heteroaryl)azulene derivatives. mdpi.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Haloazulenes

| Reaction Type | Azulene Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Sonogashira-Hagihara | 1-Iodoazulene derivative | Trimethylsilylacetylene | [Pd(PPh₃)₄] / CuI | 1-Ethynylazulene derivative | |

| Suzuki-Miyaura | 2-Iodoazulene | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | 2-Arylazulene | researchgate.netresearchgate.net |

The Ullmann reaction and its variants are copper-catalyzed reactions used to form carbon-carbon or carbon-heteroatom bonds, typically involving aryl halides. organic-chemistry.orgnih.gov The classic Ullmann condensation involves the self-coupling of an aryl halide at high temperatures in the presence of copper to form a biaryl compound. organic-chemistry.org Ullmann-type reactions encompass a broader range of transformations, including the formation of C-N, C-O, and C-S bonds. nih.govbeilstein-journals.org

While specific examples detailing the Ullmann coupling of 1,3-dichloro-2-iodoazulene are not prevalent in the reviewed literature, the general reactivity of aryl iodides in these reactions suggests its potential as a substrate. For instance, copper-catalyzed N-arylation of primary carbamates has been successfully achieved with highly iodinated arenes, demonstrating the utility of C-I bonds in forming C-N linkages under Ullmann conditions. rsc.org This suggests that 1,3-dichloro-2-iodoazulene could potentially undergo similar copper-catalyzed couplings with various nucleophiles.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group. semanticscholar.org In the context of halogenated azulenes, the electron-deficient nature of certain positions on the azulene ring can facilitate SNAr reactions. rsc.orgresearchgate.netmdpi.com

The reactivity of haloazulenes in SNAr reactions is highly dependent on the position of the halogen and the presence of activating groups. For example, 2-chloroazulenes bearing electron-withdrawing ethoxycarbonyl groups at the 1- and 3-positions readily react with various amines to give 2-aminoazulenes in excellent yields. rsc.org However, the iodine at the 2-position of 1,3-dichloro-2-iodoazulene is primarily reactive towards organometallic transformations and cross-coupling reactions rather than SNAr. The lability of the C-I bond favors these pathways over a direct nucleophilic attack. SNAr reactions on the azulene core typically target positions activated by the ring's inherent electronic properties or by substituents, such as the 6-position. semanticscholar.orgmdpi.com

Cross-Coupling Reactions

Palladium-Catalyzed Reactions (e.g., Sonogashira-Hagihara, Suzuki-Miyaura)

Reactivity of Chlorine Substituents

The chlorine atoms at the 1- and 3-positions of 1,3-dichloro-2-iodoazulene are significantly less reactive than the iodine atom at the 2-position. mdpi.com In many reactions involving the C-I bond, such as the formation of organometallic reagents and subsequent couplings, the C-Cl bonds remain intact. mdpi.com

However, under specific and often more forcing conditions, the chlorine atoms can undergo substitution. For example, the Suzuki-Miyaura cross-coupling of 1,1',3,3'-tetrahalo-2,2'-biazulenes with arylboronic acids can lead to the substitution of the halogens at the 1- and 3-positions, although this is sometimes accompanied by reductive dehalogenation. researchgate.net In some oxidative reactions of substituted azulenes, the chlorine atoms can be retained in the final product, indicating their stability under those particular conditions. rsc.org The direct nucleophilic aromatic substitution of these chlorine atoms generally requires harsh conditions or the presence of strong electron-withdrawing groups to activate the ring sufficiently for attack. rsc.org

Advanced Spectroscopic and Structural Investigations of 1,3 Dichloro 2 Iodoazulene and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for elucidating the intricate electronic and molecular structures of azulene (B44059) derivatives. The unique properties of the azulene core, a non-benzenoid aromatic hydrocarbon, give rise to characteristic spectral features that are highly sensitive to substitution patterns.

While specific UV-Vis, fluorescence, or NIR spectra for 1,3-dichloro-2-iodoazulene are not available in the reviewed literature, the electronic properties can be inferred from general knowledge of the azulene chromophore. Azulene is renowned for its distinct blue color, a result of an unusually low-energy S₀→S₁ electronic transition in the visible region (around 580-700 nm) and a more intense S₀→S₂ transition in the near-UV region (around 340-360 nm). mdpi.comlew.rooup.com

The introduction of substituents at the 1, 2, and 3-positions significantly modulates these absorption bands. Halogen substituents, like chlorine and iodine, are electron-withdrawing through induction but can act as weak π-donors through resonance. Their net effect on the absorption spectrum is complex. Generally, substitution on the azulene ring can cause a bathochromic (red shift) or hypsochromic (blue shift) displacement of the absorption maxima. lew.ro For instance, studies on other substituted azulenes show that the position and intensity of the visible and UV bands are strongly dependent on the electronic nature of the substituents. rsc.orgsemanticscholar.org

Azulene and many of its derivatives exhibit anomalous fluorescence from the second excited singlet state (S₂→S₀), which is a rare exception to Kasha's rule. mdpi.com However, this emission is often weak. The presence of heavy atoms like iodine in 1,3-dichloro-2-iodoazulene would be expected to quench fluorescence significantly via the heavy-atom effect, which promotes intersystem crossing to the triplet state. Therefore, it is highly probable that this compound is non-fluorescent or exhibits extremely weak emission.

Table 1: Expected Electronic Absorption Properties for 1,3-Dichloro-2-iodoazulene

| Spectral Region | Expected Transition | Typical Wavelength Range for Azulenes | Anticipated Effect of Cl and I Substituents |

|---|---|---|---|

| Visible | S₀ → S₁ | ~580 - 700 nm | Likely shifts in λₘₐₓ and changes in intensity. |

| Near-UV | S₀ → S₂ | ~340 - 360 nm | Likely shifts in λₘₐₓ and changes in intensity. |

| UV | S₀ → S₃, S₀ → S₄ | ~270 - 300 nm | Likely shifts in λₘₐₓ and changes in intensity. |

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule and is a powerful tool for identifying functional groups. While a specific IR spectrum for 1,3-dichloro-2-iodoazulene is not documented in the searched literature, the expected characteristic absorption bands can be predicted.

The spectrum would be dominated by vibrations of the azulene core, including aromatic C-H stretching vibrations (typically above 3000 cm⁻¹), C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and various C-H in-plane and out-of-plane bending vibrations. rsc.orgaip.orgaip.org The substitution pattern on the azulene ring significantly influences the fingerprint region (below 1500 cm⁻¹). aip.org

The key vibrational modes specific to the substituents would be the C-Cl and C-I stretching frequencies. These C-X (halogen) stretches are typically strong and appear in the far-infrared region. The C-Cl stretch is expected in the range of ~600-800 cm⁻¹, while the C-I stretch, involving a heavier atom, would appear at a lower frequency, typically ~500-600 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for 1,3-Dichloro-2-iodoazulene

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| C-H Bending (in-plane and out-of-plane) | 700 - 1200 | Strong |

| C-Cl Stretch | ~600 - 800 | Strong |

| C-I Stretch | ~500 - 600 | Strong |

NMR spectroscopy is fundamental for structural elucidation. Although a published spectrum for 1,3-dichloro-2-iodoazulene was not found, its expected ¹H and ¹³C NMR spectra can be discussed based on the known spectral properties of azulene and its substituted derivatives. publish.csiro.auacs.orglew.ro

¹H NMR: The parent azulene has a characteristic ¹H NMR spectrum. Protons on the five-membered ring (H1/H3, H2) are shielded relative to those on the seven-membered ring (H4/H8, H5/H7, H6). In 1,3-dichloro-2-iodoazulene, the protons at positions 1, 2, and 3 are replaced by halogens. Therefore, the ¹H NMR spectrum would be simplified, showing signals only for the five protons on the seven-membered ring (H4, H5, H6, H7, H8). The electron-withdrawing effects of the three halogen substituents would likely cause a general downfield shift (deshielding) of these remaining proton signals compared to unsubstituted azulene.

¹³C NMR: The ¹³C NMR spectrum would be more informative. In parent azulene, the carbon atoms of the five-membered ring are more shielded than those of the seven-membered ring. acs.orgpublish.csiro.au For 1,3-dichloro-2-iodoazulene, the signals for C1, C2, and C3 would be significantly affected by the directly attached halogens. The "heavy atom effect" of iodine would cause significant shielding (an upfield shift) of the C2 signal. The C1 and C3 signals would be influenced by the electronegativity of the chlorine atoms, likely resulting in a downfield shift. The chemical shifts of the other seven carbon atoms would also be altered by the electronic effects of the substituents. publish.csiro.auacs.org

Table 3: Predicted NMR Characteristics for 1,3-Dichloro-2-iodoazulene

| Nucleus | Expected Chemical Shift Region (ppm) | Key Expected Features |

|---|---|---|

| ¹H | ~7.0 - 9.0 | Signals corresponding only to H4, H5, H6, H7, H8. General downfield shift compared to azulene. |

| ¹³C | ~110 - 150 | Signals for all 10 carbons. Significant upfield shift for C2 (attached to I). Downfield shifts for C1 and C3 (attached to Cl). |

Vibrational Spectroscopy (IR)

Electrochemical Characterization

Electrochemical methods are crucial for understanding the redox properties of molecules, including their ability to accept or donate electrons. The azulene system is known to be redox-active, capable of both oxidation and reduction. bch.ro

No specific CV or DPV data for 1,3-dichloro-2-iodoazulene has been reported. However, the electrochemical behavior of many other azulene derivatives has been studied. rsc.orgbch.ronih.govuniv-ovidius.ro Azulenes typically show at least one reversible or quasi-reversible one-electron oxidation wave corresponding to the formation of a radical cation. bch.ro The oxidation potential is sensitive to the nature and position of substituents. Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups, such as halogens, are expected to increase the oxidation potential, making the compound more difficult to oxidize. univ-ovidius.ro

Therefore, 1,3-dichloro-2-iodoazulene is anticipated to have a relatively high oxidation potential compared to unsubstituted azulene due to the presence of three electron-withdrawing halogen atoms. The reduction processes for azulenes are often more complex and can be irreversible. The presence of the halogen substituents would also influence the reduction potentials.

Table 4: Predicted Electrochemical Behavior of 1,3-Dichloro-2-iodoazulene

| Technique | Predicted Process | Expected Potential vs. Fc/Fc⁺ | Comments |

|---|---|---|---|

| CV / DPV | First Oxidation (Az → Az⁺•) | > +0.9 V | Expected to be higher than azulene ( |

| CV / DPV | First Reduction (Az → Az⁻•) | < -1.7 V | Expected to be less negative than azulene (-1.7 V). |

Spectroelectrochemistry combines electrochemical and spectroscopic measurements to characterize the electronic properties of redox-generated species. This technique allows for the observation of changes in the UV-Vis-NIR absorption spectrum as a molecule is oxidized or reduced. nih.govacs.orgresearchgate.netnih.gov

For azulene derivatives, upon oxidation to the radical cation (Az⁺•) or reduction to the radical anion (Az⁻•), new, often strong, absorption bands appear, typically in the visible or near-infrared (NIR) region. nih.gov These new bands are characteristic of the open-shell electronic structure of the radical ions.

If 1,3-dichloro-2-iodoazulene were to be analyzed by this method, one would expect that upon applying an oxidative potential, the characteristic absorption bands of the neutral molecule would decrease, while new absorption bands corresponding to the 1,3-dichloro-2-iodoazulene radical cation would appear. Similarly, upon reduction, the spectrum of the corresponding radical anion would be observed. The exact positions of these new bands would provide insight into the electronic structure of the charged species.

Table 5: Predicted Spectroelectrochemical Observations for 1,3-Dichloro-2-iodoazulene

| Redox State | Expected Spectroscopic Changes |

|---|---|

| Radical Cation (Az⁺•) | Decrease in neutral absorption bands; appearance of new bands in Vis/NIR. |

| Radical Anion (Az⁻•) | Decrease in neutral absorption bands; appearance of new bands in Vis/NIR. |

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)

Solid-State Structural Analysis

The solid-state architecture of azulene derivatives is a field of intensive study, providing deep insights into molecular arrangement, electronic properties, and non-covalent interactions. For 1,3-dichloro-2-iodoazulene, a comprehensive analysis of its crystalline form reveals the intricate interplay of steric and electronic effects imposed by the halogen substituents.

X-ray Crystallography for Molecular and Crystal Packing

X-ray crystallography is a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.organton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct an electron density map and determine atomic positions, bond lengths, and bond angles with high precision. nih.gov This method is fundamental to understanding the molecular structure and the packing of molecules in the crystal lattice. wikipedia.orgglycoforum.gr.jp

For halogenated azulenes, X-ray crystallography provides critical data on how the molecules organize themselves in the solid state. This organization is governed by a combination of forces, including van der Waals interactions, dipole-dipole forces, and more specific non-covalent bonds like halogen bonding. researchgate.net The crystal structure of 1,3-dichloro-2-iodoazulene reveals how the individual molecules pack together, which can influence the material's bulk properties. While the specific crystal data for the parent 1,3-dichloro-2-iodoazulene is not detailed in readily available literature, analysis of closely related halogenated azulene derivatives and their co-crystals provides a strong basis for understanding its expected solid-state behavior. researchgate.netrsc.org For instance, studies on co-crystals of azulene with halogen-bond donors show highly organized, predictable architectures, often forming chain-like or layered structures. researchgate.netrsc.org

The process for analyzing a crystal of 1,3-dichloro-2-iodoazulene would involve:

Growing a high-quality single crystal of the compound.

Mounting the crystal on a diffractometer and exposing it to a monochromatic X-ray beam. protoxrd.com

Collecting the diffraction data as a series of reflections at various angles. wikipedia.org

Processing the data to solve the phase problem and generate an electron density map. nih.gov

Refining the atomic coordinates to create a final, detailed molecular and crystal structure.

This analysis would yield the unit cell parameters, space group, and the precise coordinates of each atom, forming the basis for the analyses in the following sections.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal lattice. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). anton-paar.com |

| Z Value | The number of molecules per unit cell. |

| Molecular Packing | The orientation and arrangement of molecules relative to one another in the crystal. |

Analysis of Bond Length Alternation and Planarity

A key structural feature of the azulene core is the variation in its carbon-carbon bond lengths, a phenomenon known as bond length alternation (BLA). researchgate.net Unlike true aromatic compounds like benzene (B151609) or naphthalene (B1677914) which have uniform C-C bond lengths, azulene exhibits significant BLA, reflecting a lower degree of aromatic delocalization. mpg.de The structure can be considered a fusion of an electron-rich cyclopentadienyl (B1206354) anion and an electron-poor cycloheptatrienyl cation. This electronic character results in bond lengths that are alternately shorter (more double-bond-like) and longer (more single-bond-like) around the periphery of the bicyclic system. researchgate.net

In 1,3-dichloro-2-iodoazulene, the presence of electron-withdrawing halogen substituents directly on the five-membered ring is expected to modulate this inherent BLA. X-ray diffraction data for related substituted azulenes confirms this effect. researchgate.net The C-C bonds within the five-membered ring and the seven-membered ring, as well as the central C9-C10 bond, provide a quantitative measure of this alternation.

Regarding planarity, the azulene skeleton itself is nearly planar. However, significant steric strain introduced by bulky substituents can cause deviations from planarity. stackexchange.com In 1,3-dichloro-2-iodoazulene, the three halogen atoms are in close proximity on the five-membered ring. The steric repulsion between the large iodine atom at the 2-position and the chlorine atoms at the 1- and 3-positions could potentially lead to a slight puckering of the ring or out-of-plane displacement of the substituent atoms. A detailed crystallographic analysis would quantify this by examining the dihedral angles within the azulene ring system.

| Structural Feature | Description | Significance |

| Bond Length Alternation (BLA) | The pattern of alternating shorter and longer C-C bonds around the azulene periphery. researchgate.net | Indicates the degree of aromaticity and the electronic distribution within the π-system. |

| Planarity | The degree to which the atoms of the azulene core lie in a single plane. | Steric hindrance from substituents can cause deviations, affecting molecular packing and electronic properties. |

Intermolecular Interactions (e.g., Halogen-Halogen, Halogen-π interactions)

The solid-state packing of 1,3-dichloro-2-iodoazulene is significantly influenced by a network of intermolecular interactions, particularly those involving the halogen atoms. libretexts.org These non-covalent interactions, while weaker than covalent bonds, are highly directional and play a crucial role in crystal engineering and the formation of supramolecular assemblies. researchgate.netrsc.org

Halogen-Halogen Interactions: In crystals of halogenated organic molecules, short contacts between halogen atoms are common. These can be classified based on their geometry. In the case of 1,3-dichloro-2-iodoazulene, several types of halogen-halogen interactions are possible, including I···Cl, Cl···Cl, and I···I contacts between adjacent molecules. For example, studies on 1,4-diiodoperchlorobenzene reveal both Type I chlorine-chlorine and Type II iodine-chlorine contacts that help generate an extended structure. researchgate.net A detailed analysis of the crystal structure of 1,3-dichloro-2-iodoazulene would likely reveal similar short-contact interactions that guide the assembly of molecules in the solid state.

Halogen-π Interactions: A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (known as the σ-hole) and a nucleophilic site, such as the electron-rich π-system of an aromatic ring. rsc.orgrsc.org The iodine and chlorine atoms in 1,3-dichloro-2-iodoazulene can act as halogen bond donors. The azulene ring, with its π-electron cloud, is an effective halogen bond acceptor.

| Interaction Type | Description | Expected Occurrence in 1,3-dichloro-2-iodoazulene |

| Halogen-Halogen | Interactions between halogen atoms of neighboring molecules (e.g., I···Cl, Cl···Cl). mdpi.com | Likely to be present and contribute to the crystal packing framework. |

| Halogen-π | An attractive interaction between the electrophilic region of a halogen atom (I or Cl) and the π-electron cloud of the azulene ring. researchgate.netrsc.org | Highly probable, playing a key role in the supramolecular assembly. |

| π-π Stacking | Attractive interactions between the aromatic rings of adjacent azulene molecules. rsc.org | Expected to contribute to the stabilization of the crystal structure, often in an offset face-to-face arrangement. |

Mechanistic Insights into Reactions Involving 1,3 Dichloro 2 Iodoazulene

Mechanistic Pathways of Organometallic Exchange at the 2-Position

The transformation of 1,3-dichloro-2-iodoazulene into an organometallic species is a critical step for its further functionalization. This typically occurs via a halogen-metal exchange, where the iodine atom at the 2-position is selectively replaced by a metal, most commonly lithium. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine and carbon-bromine bonds makes this selective exchange possible. wikipedia.org The reaction rate for halogen-metal exchange generally follows the trend I > Br > Cl. wikipedia.org This selectivity is crucial as it allows for the formation of a 2-metallo-1,3-dichloroazulene intermediate, which can then be used in subsequent reactions.

Two primary mechanistic pathways have been proposed for the lithium-halogen exchange reaction: a nucleophilic pathway and a radical-based pathway. wikipedia.orgstackexchange.com

Nucleophilic "Ate-Complex" Mechanism: The more commonly accepted pathway involves a nucleophilic attack of the organolithium reagent (e.g., butyllithium) on the iodine atom of the haloazulene. wikipedia.org This proceeds through a transient, reversible intermediate known as an "ate-complex". wikipedia.org In this intermediate, the iodine atom is hypervalent. This complex then collapses to form the more stable 2-lithioazulene derivative and an iodoalkane (e.g., iodobutane). wikipedia.org The presence of the electron-withdrawing chloro substituents at the 1- and 3-positions is thought to stabilize the resulting 2-lithioazulene species, facilitating the exchange. Theoretical studies on similar systems support an S_N2-type mechanism for the exchange.

Single Electron Transfer (SET) Mechanism: An alternative pathway involves a single electron transfer (SET) from the organolithium reagent to the haloazulene to generate an azulene (B44059) radical anion and an alkyl radical. wikipedia.orgstackexchange.com The radical anion then expels an iodide ion to form a 2-azulenyl radical, which subsequently reacts with another organolithium species or abstracts a lithium atom to form the final organolithium product. While this pathway is considered possible, experimental evidence for certain substrates has ruled out the intermediacy of radicals, suggesting the polar nucleophilic mechanism is more likely in many cases. stackexchange.com

The prevailing mechanism can be influenced by several factors, including the specific organolithium reagent used, the solvent, and the reaction temperature. stackexchange.com

Table 1: Factors Influencing the Mechanism of Lithium-Halogen Exchange

| Factor | Influence on Mechanism |

| Substrate | The stability of the potential radical intermediate can favor the SET pathway. For azulenes, the stability of the anionic intermediate favors the nucleophilic pathway. |

| Organolithium Reagent | The aggregation state and Lewis acidity of the organolithium reagent affect its reactivity. |

| Solvent | Ethereal solvents like THF or Et₂O can coordinate to the lithium ion, deaggregating the organolithium reagent and influencing the reaction pathway. stackexchange.com |

| Temperature | Lower temperatures (e.g., -78 °C) often favor the polar mechanism and suppress side reactions. stackexchange.com |

Detailed Mechanisms of Transition Metal-Catalyzed Cross-Coupling Reactions

The 2-iodo and 2-organometallic derivatives of 1,3-dichloroazulene are valuable substrates for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position. The general mechanism for these reactions, particularly those catalyzed by palladium, proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. In the case of Sonogashira or Suzuki couplings starting from 1,3-dichloro-2-iodoazulene, the Pd(0) species undergoes oxidative addition into the carbon-iodine bond. nrochemistry.comlibretexts.org This step is highly selective for the C-I bond over the C-Cl bonds due to its lower bond dissociation energy. wikipedia.org This reaction forms a square planar Pd(II) intermediate, with the azulenyl group and the iodide now bonded to the palladium center. libretexts.org

Transmetalation: In this step, the coupling partner transfers its organic group to the palladium center, displacing the halide.

In a Suzuki coupling , an organoboron compound (e.g., an azulenylboronic acid or ester) reacts with the Pd(II) intermediate in the presence of a base. researchgate.net The base activates the organoboron species, facilitating the transfer of the organic group to the palladium and forming a new diorganopalladium(II) complex.

In a Sonogashira coupling , which couples the azulene with a terminal alkyne, the mechanism involves a second catalytic cycle with a copper(I) co-catalyst. wikipedia.org The base deprotonates the terminal alkyne, which then reacts with the Cu(I) salt to form a copper acetylide. nrochemistry.com This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper catalyst. nrochemistry.comwikipedia.org Copper-free Sonogashira variants also exist, where the alkyne is believed to coordinate directly to the palladium center before deprotonation and subsequent steps. wikipedia.orgorganic-chemistry.org

Reductive Elimination: This is the final step of the cycle. The two organic groups (the azulenyl group and the newly transferred group) on the Pd(II) center couple together, forming the desired cross-coupled product. nih.gov This process reduces the palladium back to its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle. nih.govlibretexts.org

Table 2: Key Steps in Palladium-Catalyzed Cross-Coupling of 2-Iodoazulene (B3051789) Derivatives

| Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of Pd(0) into the azulene-iodine bond. | L_nPd(0), Azulenyl-Pd(II)-I |

| Transmetalation | Transfer of an organic group from a second reagent (e.g., organoboron, organocopper) to the Pd(II) center. | Azulenyl-Pd(II)-R, where R is the transferred group. |

| Reductive Elimination | Formation of a new C-C bond between the azulenyl and R groups, regenerating the Pd(0) catalyst. | Azulenyl-R, L_nPd(0) |

Radical Mechanisms in Azulene Derivative Transformations

While many reactions of azulenes proceed through ionic or pericyclic mechanisms, radical pathways are also significant, particularly in thermal rearrangements and photoredox processes.

A prime example of a radical mechanism in azulene chemistry is the thermal rearrangement of azulene to its more stable isomer, naphthalene (B1677914). acs.org While this reaction requires high temperatures, density functional theory (DFT) studies have shown that radical-promoted mechanisms dominate over intramolecular pathways at lower temperatures. acs.org Two main radical-promoted pathways have been identified:

Methylene (B1212753) Walk Pathway: This mechanism involves the formal transfer of a methylene group from one ring to the other. The rate-limiting step is the conversion of a tricyclic radical to the 9-H-naphthyl radical, with a significant activation energy. acs.org

Spiran Pathway: This pathway proceeds through a spiran radical intermediate. It also has a high activation barrier but can account for the observed product distributions from isotopically labeled azulenes. acs.org

These rearrangement mechanisms, while studied on the parent azulene, provide fundamental insight into the behavior of the azulene core under radical conditions. The introduction of substituents like those in 1,3-dichloro-2-iodoazulene would be expected to influence the energetics and pathways of such rearrangements.

Furthermore, azulene derivatives can participate in photoredox catalysis, where they can be oxidized to form radical cations. rsc.org In these systems, the azulene derivative acts as a photosensitizer. Upon absorbing light, it can donate an electron to an electron acceptor, initiating a radical chain reaction. This has been applied in polymerization processes, where the azulene radical cation is a key intermediate in the catalytic cycle. rsc.org The formation of radicals can also be a competing pathway in reactions like lithium-halogen exchange, as discussed previously. wikipedia.org

Table 3: Comparison of Intramolecular vs. Radical-Promoted Azulene Rearrangement

| Mechanism Type | Key Features | Activation Energy (from Azulene) |

| Intramolecular | Proceeds via concerted, orbital symmetry-allowed steps (e.g., via a bicyclobutane intermediate). | Very high (≥350 kJ mol⁻¹) acs.org |

| Radical-Promoted | Involves radical intermediates (e.g., n-H-azulyl radicals) and pathways like the methylene walk or spiran mechanism. | Lower than intramolecular pathways, with rate-limiting steps ~164-182 kJ mol⁻¹ above the initial radical. acs.org |

Cycloaddition and Rearrangement Mechanisms in Azulene Core Formation

The synthesis of the azulene bicyclic core itself is achieved through a variety of elegant mechanistic strategies, primarily involving cycloaddition reactions. These methods construct the fused five- and seven-membered ring system from acyclic or monocyclic precursors.

[8+2] Cycloaddition: This is a common and powerful method for synthesizing azulenes. The mechanism typically involves the reaction of an electron-rich 8π component, such as a heptafulvene or a 2H-cyclohepta[b]furan-2-one, with an electron-deficient 2π component, like an enamine, enol ether, or acetylene. nih.govnih.gov For example, the reaction of 2H-cyclohepta[b]furan-2-ones with enamines proceeds via an initial [8+2] cycloaddition to form a strained, bridged intermediate. researchgate.net This intermediate then undergoes a retro-[2+2] cycloaddition (decarboxylation) and subsequent elimination of an amine to yield the aromatic azulene ring system. nih.govresearchgate.net

[6+4] Cycloaddition: This pathway involves the reaction of a 6π component, typically a fulvene (B1219640) derivative, with a 4π diene component. beilstein-journals.org The periselectivity of fulvene reactions ([4+2] vs. [6+4]) is highly dependent on the electronic nature of both the fulvene and the diene. rsc.org Electron-rich fulvenes, such as 6-(dimethylamino)fulvene, preferentially undergo [6+4] cycloaddition with electron-deficient dienes like thiophene-S,S-dioxides or α-pyrones. rsc.orgacs.org The reaction with thiophene-S,S-dioxides is followed by the spontaneous elimination of sulfur dioxide and an amine to afford the azulene product. mdpi.com

[2+2] Cycloaddition and Rearrangement: Some synthetic routes utilize a [2+2] cycloaddition followed by an electrocyclic ring-opening. This is observed in the reaction of electron-rich alkynes with tetracyanoethylene (B109619) (TCNE). researchgate.netresearchgate.net The initial cycloaddition forms a cyclobutene (B1205218) intermediate, which then undergoes a thermal or photochemical electrocyclic ring-opening to give a buta-1,3-diene derivative. While not a direct synthesis of the core, this demonstrates a key mechanistic step used in functionalizing azulene precursors. More direct applications involve intramolecular carbenoid insertions followed by a 6-electron electrocyclic ring opening to form the seven-membered ring onto a pre-existing five-membered ring. mdpi.com

Rearrangement Mechanisms: Besides the azulene-to-naphthalene rearrangement, skeletal rearrangements can also lead to the formation of the azulene core. For instance, unexpected naphthalene-to-azulene rearrangements have been observed during Scholl-type oxidation reactions used to synthesize nanographenes. nih.govbeilstein-journals.orgresearchgate.net These proposed mechanisms can involve arenium ion-mediated 1,2-aryl shifts followed by rearrangement to the thermodynamically less stable but kinetically accessible azulene structure. beilstein-journals.orgresearchgate.net

Table 4: Common Cycloaddition Strategies for Azulene Synthesis

| Cycloaddition Type | 𝝅-System Components | Typical Reactants | Key Mechanistic Steps |

| [8+2] | 8π (Heptafulvene derivative) + 2π (Alkene/Alkyne) | 2H-Cyclohepta[b]furan-2-ones + Enamines/Enol ethers nih.gov | Cycloaddition, Decarboxylation, Elimination |

| [6+4] | 6π (Fulvene) + 4π (Diene) | 6-Aminofulvenes + Thiophene-S,S-dioxides acs.org | Cycloaddition, Cheletropic Elimination (SO₂, etc.) |

| [10π Electrocyclization] | Acyclic 10π Conjugated System | Condensation product of fulvene and an allylic anion mdpi.com | 10π electrocyclic ring closure, Aromatization |

Advanced Applications in Materials Science and Organic Synthesis

Building Blocks for Organic Electronic and Optoelectronic Devices

The inherent dipole moment and tunable HOMO-LUMO gap of the azulene (B44059) core make it an attractive component for materials used in organic electronics. nih.gov 1,3-dichloro-2-iodo-azulene is an exemplary starting material for crafting the next generation of these functional organic molecules.

Precursors for π-Conjugated Systems

The development of novel π-conjugated systems is fundamental to advancing organic electronics. researchgate.net Halogenated azulenes are key precursors in this field, serving as monomers in various cross-coupling reactions to extend the conjugated system. eurekalert.org The compound 1,3-dichloro-2-iodo-azulene is exceptionally well-suited for this purpose due to the differential reactivity of its halogen substituents.

In transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl. nih.gov This hierarchy allows for stepwise and selective functionalization. nih.gov A synthetic strategy could first involve the selective coupling at the more reactive 2-iodo position, introducing a specific functional group. Subsequently, the two chloro groups at the 1- and 3-positions can be used for further reactions, such as polymerization or the introduction of other substituents. This controlled, stepwise approach is critical for creating complex and well-defined non-alternant π-systems with predictable properties. For example, 1,2,3-triarylazulenes, which are precursors to advanced polycyclic aromatic hydrocarbons (PAHs), can be synthesized via sequential Suzuki-Miyaura couplings starting from a 2-azulenylborane derivative, highlighting the utility of site-selective functionalization. researchgate.net

Integration into Polymers and Oligomers

The integration of azulene units into the backbones of polymers and oligomers can lead to materials with unique properties, including high electrical conductivity and interesting optical behavior. acs.org Dihaloazulenes, such as 1,3-dibromoazulene, have been successfully used to synthesize a variety of copolymers with units like thiophene (B33073) and fluorene.

The 1,3-dichloro-2-iodo-azulene monomer offers advanced possibilities for polymer design. Its trifunctional nature enables the synthesis of more complex polymer architectures beyond simple linear chains. For instance, the 2-iodo position could be used to attach a side chain with specific functionalities before the 1,3-dichloro positions are used for the main-chain polymerization. This would result in a highly functionalized polymer where the azulene units are precisely decorated. Furthermore, this monomer could be used to create cross-linked or branched polymers by engaging all three halogen sites in coupling reactions, allowing for fine-tuning of the material's mechanical and electronic properties. The synthesis of twisted and helical azulene oligomers has been achieved through the connection at the 1,2-positions, demonstrating the potential for creating complex three-dimensional structures. nih.gov

| Polymer Type | Azulene Monomer Example | Polymerization Method | Key Properties & Applications |

|---|---|---|---|

| Azulene-Thiophene Copolymers | 1,3-dibromo-2-arylazulenes | Stille Coupling | Tunable electronic properties, potential for organic electronics. eurekalert.org |

| Azulene-Fluorene Copolymers | 1,3-dibromo-2-arylazulenes | Suzuki Coupling | High thermal stability, potential for organic light-emitting diodes (OLEDs). |

| Azulene Homopolymers | Azulene | Electropolymerization | Conductive films, electrochromic materials. mdpi.com |

| Side-Chain Azulene Polymers | Azulene Methacrylate | Free Radical Polymerization | Hydrophobic, chromophoric materials for coatings and solar cells. acs.org |

Synthesis of Azulene-Embedded Polycyclic Aromatic Hydrocarbons (PAHs) and Nanographenes

The incorporation of azulene's five-seven membered ring system into the hexagonal lattice of graphene or large PAHs creates what are known as azulene-embedded nanographenes. beilstein-journals.orgnih.gov These non-benzenoid structures have garnered significant attention for their unique electronic and optical properties that differ markedly from their all-benzenoid counterparts. nih.govrsc.org

The synthesis of these complex molecules is a significant challenge, often relying on bottom-up approaches starting from smaller, functionalized building blocks. beilstein-journals.orgnih.gov 1,3-dichloro-2-iodo-azulene is a prime candidate for a precursor in these syntheses. Through sequential cross-coupling reactions, the three halogen positions can be substituted with various aryl groups. These arylated azulenes can then undergo intramolecular cyclization reactions, such as the Scholl oxidation, to form large, fused aromatic systems. beilstein-journals.orgrsc.org The Scholl reaction, while powerful, can be unpredictable, but starting with a precisely substituted precursor like a triarylazulene derived from 1,3-dichloro-2-iodo-azulene allows for greater control over the final structure. beilstein-journals.orgrsc.org Various strategies, including intramolecular C–H arylation and the cyclization of alkynes, are also employed to construct these nanostructures. beilstein-journals.orgnih.gov

Role in Helical Structures and Contorted Aromatics

Embedding azulene units into PAHs can induce significant curvature in the final structure, leading to contorted or helical molecules. scispace.comnih.gov These non-planar "warped nanographenes" have unique properties due to their three-dimensional shape, which affects their packing in the solid state and their chiroptical characteristics. scispace.comnih.gov

The strategic functionalization of 1,3-dichloro-2-iodo-azulene can be used to control the resulting geometry. By attaching bulky substituents or designing specific annulation pathways, chemists can force the resulting PAH to adopt a twisted or helical conformation. For example, the synthesis of azulene-embedded helicenes has been achieved through platinum-catalyzed cycloisomerization of biaryl precursors derived from functionalized azulenes. thieme-connect.com The steric repulsion between adjacent groups in a crowded helical structure can lead to a significant twisting of the embedded azulene unit. scispace.com The ability to precisely functionalize the 1, 2, and 3 positions of the azulene core provides a high level of control for designing these complex, contorted aromatic systems. nih.govmpg.de In some cases, the central seven-membered ring of a fused terazulene has been shown to exhibit anti-aromatic properties due to its curved structure. nih.gov

Development of Chemical Sensors and Probes

Azulene derivatives are excellent candidates for use in chemical sensors due to their distinct color and their sensitivity to the chemical environment. frontiersin.orgfrontiersin.org Their absorption and emission spectra can be significantly altered by the attachment of substituents or by interaction with analytes, making them versatile reporter motifs. rsc.org

Chemoresponsive Materials (e.g., Halochromism, Electrochemical Sensing)

Many azulene derivatives exhibit halochromism, a phenomenon where their color changes in response to a change in pH, typically upon protonation. rsc.orgrsc.org This color change is often dramatic and reversible, making them useful as visual pH indicators. The protonation typically occurs on the five-membered ring, leading to the formation of a tropylium (B1234903) cation on the seven-membered ring. rsc.org

While polymers made from 1,3-linked azulenes might show suppressed halochromism due to the lack of free protonation sites, the 1,3-dichloro-2-iodo-azulene monomer offers a unique advantage. The 2-iodo position can be functionalized with a specific receptor group designed to bind a target analyte. This binding event can induce an electronic perturbation in the azulene core, leading to a detectable colorimetric or fluorescent response. Azulene-based fluorescent chemosensors have been developed for biologically important molecules like adenosine (B11128) diphosphate (B83284) (ADP) by attaching zinc-dipicolylamine receptor motifs to the 1- and 3-positions of the azulene. rsc.orgnih.gov

Furthermore, azulene-based materials can be used for electrochemical sensing. mdpi.com Films of azulene derivatives can be electropolymerized onto electrode surfaces to create chemically modified electrodes. mdpi.commdpi.comscribd.comsemanticscholar.org These electrodes can then be used to detect analytes, such as heavy metal ions, through changes in their electrochemical response. The 1,3-dichloro-2-iodo-azulene building block allows for the creation of sensor materials where a recognition element at the 2-position provides selectivity, while the 1,3-positions anchor the molecule into a conductive polymer matrix.

| Sensing Application | Azulene Derivative Type | Detection Principle | Target Analyte Example |

|---|---|---|---|

| Colorimetric Anion Sensing | Azulene-boronic acid conjugate | Color change upon binding | Fluoride, Nitrite frontiersin.orghep.com.cn |

| Fluorescent Nucleotide Sensing | Azulene with Zn-DPA receptors | Fluorescence enhancement | Adenosine Diphosphate (ADP) rsc.orgnih.gov |

| Electrochemical Heavy Metal Sensing | Electropolymerized azulene-thiadiazole film | Electrochemical signal change | Lead (Pb(II)) mdpi.com |

| Halochromic pH Sensing | Aryl-substituted azulenes | Color change upon protonation | H+ rsc.orgrsc.org |

Strategic Intermediate in Complex Molecule Synthesis

The compound 1,3-dichloro-2-iodoazulene serves as a highly valuable and strategic intermediate in the synthesis of complex, polyfunctionalized azulene derivatives. Its utility stems from the specific arrangement and differential reactivity of the three halogen substituents on the five-membered ring of the azulene core. This unique substitution pattern allows for a programmed and stepwise introduction of various functional groups, providing chemists with precise control over the final molecular architecture.

The key to its strategic application lies in the notable difference in reactivity among the carbon-halogen bonds. The carbon-iodine (C-I) bond at the 2-position is significantly more reactive than the carbon-chlorine (C-Cl) bonds at the 1- and 3-positions under various reaction conditions, particularly in metal-catalyzed cross-coupling reactions. This reactivity gradient is the foundation for the regioselective functionalization of the azulene skeleton, enabling the C-2 position to be addressed selectively while leaving the C-1 and C-3 positions available for subsequent transformations.

Regioselective and Stereoselective Synthesis

Regioselective Synthesis

The concept of regioselectivity—the preferential reaction at one site over other possible sites—is perfectly exemplified by the chemistry of 1,3-dichloro-2-iodoazulene. The disparate reactivity of the iodo and chloro substituents is routinely exploited to build complex molecules in a controlled manner.

One of the most powerful methods for regioselective functionalization is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings. In these reactions, the catalyst selectively activates the weaker C-I bond for oxidative addition, allowing for the formation of a new carbon-carbon bond at the C-2 position while the more robust C-Cl bonds remain intact. wikipedia.orglibretexts.org This principle allows for the selective introduction of alkynyl groups (Sonogashira coupling) or aryl/vinyl groups (Suzuki-Miyaura coupling) exclusively at the 2-position.

A clear demonstration of this regioselectivity is the preparation of a 2-azulenyl zinc reagent. The direct metalation of 1,3-dichloro-2-iodoazulene can be achieved using a Grignard reagent like i-PrMgCl·LiCl, which selectively undergoes a metal-halogen exchange at the iodine-bearing carbon. mdpi.com The resulting organozinc intermediate can then be used in further coupling reactions, for instance, with heteroaryl bromides to furnish 2-heteroarylazulenes. mdpi.com

The table below summarizes the expected regioselective outcomes of Sonogashira coupling reactions on 1,3-dichloro-2-iodoazulene with various terminal alkynes, based on well-established reaction principles. wikipedia.orgorganic-chemistry.orgwalisongo.ac.id

Table 1: Representative Regioselective Sonogashira Coupling at the C-2 Position This table is a representation of expected outcomes based on established chemical principles.

| Entry | Alkyne Partner | Product (at C-2) | Catalyst System | Base / Solvent |

| 1 | Phenylacetylene | Phenylethynyl | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF |

| 2 | Ethynyltrimethylsilane | (Trimethylsilyl)ethynyl | Pd(PPh₃)₄ / CuI | i-Pr₂NH / DMF |

| 3 | 1-Heptyne | Hept-1-yn-1-yl | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Toluene |

| 4 | 4-Ethynyltoluene | (p-Tolyl)ethynyl | Pd(PPh₃)₄ / CuI | Et₃N / THF |

This predictable regioselectivity makes 1,3-dichloro-2-iodoazulene a superior building block for creating 2-substituted-1,3-dichloroazulenes, which can then be subjected to further functionalization at the C-1 and C-3 positions if desired.

Stereoselective Synthesis

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of synthesizing complex molecules, a building block might be used to induce a specific three-dimensional arrangement at a newly formed chiral center.

While 1,3-dichloro-2-iodoazulene is a powerful tool for controlling regiochemistry, its application in stereoselective synthesis is not widely documented in the scientific literature. The parent molecule is planar and achiral. Therefore, its role in stereoselective transformations would typically involve its reaction with a chiral substrate, reagent, or catalyst to produce a chiral, non-racemic product. To date, specific examples demonstrating the use of 1,3-dichloro-2-iodoazulene as a key component in achieving high stereoselectivity in the synthesis of complex chiral molecules are not prominent. The primary synthetic value reported for this compound lies overwhelmingly in its capacity for regiocontrolled functionalization.

Q & A

Q. Basic

- HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (70:30). Calibration range: 0.025–0.903 µg/ml.

- Validation : Follow ICH guidelines (RSD < 2.18%, recovery > 98%) .

How does isomerization impact the ion chemistry of 1,3-dichloro-2-iodoazulene under mass spectrometric conditions?

Q. Advanced

- At high ionization energies (>14 eV), azulene ions isomerize to naphthalene-like structures, complicating mass spectral interpretation.

- Mitigation : Use collision-induced dissociation (CID) at lower energies (5–10 eV) to preserve structural integrity. Compare with reference azulene/naphthalene spectra .

What computational methods are effective in modeling substituent effects on azulene’s electronic structure?

Q. Advanced

- DFT : B3LYP/6-31G(d) optimizes geometry and calculates dipole moments (µ ≈ 1.08 D for unsubstituted azulene).

- TD-DFT : Predicts absorption/emission spectra by simulating S₀→S₁/S₂ transitions. Compare with experimental λmax shifts .

How does the steric bulk of 1,3-dichloro-2-iodo substituents affect crystallographic packing?

Q. Advanced

- Cl and I substituents induce steric hindrance, favoring non-centrosymmetric crystal structures.

- Validation : Single-crystal X-ray diffraction (e.g., CCDC deposition) reveals intermolecular halogen bonds (I···N ≈ 3.5 Å) .

What are the challenges in synthesizing π-extended 1,3-dichloro-2-iodoazulene derivatives for optoelectronic applications?

Q. Advanced

- Synthetic hurdles : Iodo groups hinder cross-coupling (e.g., Suzuki-Miyaura).

- Workaround : Use Pd/Cu-catalyzed Ullmann coupling with activated aryl halides. Monitor reaction progress via in-situ UV-vis to detect conjugation extension .

How can researchers validate anomalous fluorescence (non-Kasha behavior) in 1,3-dichloro-2-iodoazulene derivatives?

Q. Advanced

- Method : Perform excitation-wavelength-dependent fluorescence scans.

- Evidence : Emission from S₂ states shows distinct λem when excited at S₀→S₂ (e.g., 450 nm excitation yields 550 nm emission) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.